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Executive Summary

N-methyl-1-(4-nitrophenyl)methanesulfonamide is a distinct organic molecule featuring a
nitroaromatic group, a flexible methylene bridge, and an N-methylated sulfonamide moiety. This
combination of functional groups suggests potential applications as a synthetic intermediate in
medicinal chemistry and materials science.[1][2] A thorough understanding of its three-
dimensional structure, conformational preferences, and electronic properties is paramount for
predicting its reactivity, biological interactions, and stability. This guide provides a multi-faceted
approach to the complete structural elucidation of this compound, integrating spectroscopic,
crystallographic, and computational methodologies. We delve into the causality behind
experimental choices, offering not just protocols but a strategic framework for comprehensive
molecular characterization, designed for scientists engaged in chemical synthesis and drug
development.

Introduction
The Sulfonamide Scaffold: A Cornerstone in Medicinal
Chemistry

The sulfonamide functional group (-SOz2NH-) is a privileged scaffold in pharmacology, forming
the basis of a wide array of therapeutic agents.[3] Its unique electronic and hydrogen-bonding
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capabilities allow it to serve as a versatile pharmacophore in drugs ranging from antibacterial
agents to diuretics and anti-inflammatory compounds.[4] The structural arrangement of
substituents around the sulfonamide core dictates its biological activity, making detailed
structural analysis a critical step in the development of new chemical entities.[3]

Profile of N-methyl-1-(4-
nitrophenyl)methanesulfonamide

The subject of this guide, N-methyl-1-(4-nitrophenyl)methanesulfonamide (CAS No. 85952-
29-0), is a specific derivative within this broad class.[5][6] Its structure is characterized by:

» An N-methylated sulfonamide group, which removes the acidic proton typical of primary and
secondary sulfonamides, altering its hydrogen bonding capacity and pharmacokinetic profile.

e A 4-nitrophenyl ring, a common moiety in biologically active compounds that can influence
receptor binding and metabolic pathways.[7][8] The strong electron-withdrawing nature of the
nitro group significantly impacts the molecule's electronic properties.

o A methylene (-CHz-) linker, which provides conformational flexibility between the aromatic
ring and the sulfonyl center, distinguishing it from compounds where the sulfonyl group is
directly attached to the phenyl ring.

Rationale for In-depth Structural Analysis

A comprehensive structural characterization is not merely an academic exercise; it is a
foundational requirement for any further development. This analysis enables researchers to:

o Confirm Chemical Identity: Unambiguously verify the successful synthesis of the target
molecule.

o Elucidate Structure-Activity Relationships (SAR): Understand how the molecule's specific 3D
shape and electronic distribution might interact with biological targets.

» Predict Physicochemical Properties: Inform predictions of solubility, stability, and reactivity.

o Ensure Quality Control: Establish a reference standard for purity and identity for batch-to-
batch consistency in pharmaceutical manufacturing.
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Core Physicochemical and Structural Properties

A summary of the fundamental properties of the molecule is presented below, compiled from
authoritative chemical databases.

Property Value Source
N-methyl-1-(4-
IUPAC Name nitrophenyl)methanesulfonami [5]
de
CAS Number 85952-29-0 [6]
Molecular Formula CsH10N204S [5]
Molecular Weight 230.24 g/mol [5]
Melting Point 151-153 °C [6]
CNS(=0)
SMILES (=O)CC1=CC=C(C=C1)-- [5]

INVALID-LINK--[O-]

Spectroscopic Characterization

Spectroscopic methods provide the first layer of structural evidence, confirming the presence of
key functional groups and the connectivity of the molecular framework in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise atomic connectivity of a
molecule in solution. By analyzing the chemical environment of *H and *3C nuclei, a complete
structural map can be assembled.

Expert Insight: The choice of a deuterated solvent like DMSO-ds is deliberate. Its high polarity
is suitable for dissolving the sulfonamide, and its boiling point allows for variable temperature
experiments if needed to study conformational dynamics. Furthermore, any residual water peak
is well-separated from the primary signals of interest.
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3.1.1 Predicted *H NMR Analysis Based on the molecular structure, the following proton signals
are anticipated.

Predicted .
Predicted

Proton Group Chemical Shift o Integration Rationale
Multiplicity
(3, ppm)

Protons ortho to
the electron-
) withdrawing NO:z
Aromatic (Ha) ~8.2 Doublet 2H
group are
strongly

deshielded.

Protons meta to
the NO:2 group

Aromatic (Hb) ~7.6 Doublet 2H are less
deshielded than
Ha.

Situated between

two electron-
Methylene (-

~4.5 Singlet 2H withdrawing
CH2-)

groups (sulfonyl
and nitrophenyl).

Attached to the
nitrogen of the

N-Methyl (-CH3) ~2.8 Singlet 3H )
sulfonamide

group.

3.1.2 Predicted 3C NMR Analysis The carbon spectrum would corroborate the *H data,
showing distinct signals for each unique carbon environment, including the ipso, ortho, meta,
and para carbons of the phenyl ring, as well as the methylene and N-methyl carbons.

3.1.3 Experimental Protocol: NMR Spectrum Acquisition
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o Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated
solvent (e.g., DMSO-ds) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference
signal at 0.00 ppm.[9]

e Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e Shimming: Optimize the magnetic field homogeneity by shimming on the deuterium lock
signal of the solvent.

e Acquisition: Acquire a standard *H spectrum (e.g., 16-32 scans) followed by a 3C spectrum
(e.g., 1024 scans or more). Further 2D experiments like COSY and HSQC can be run to
confirm H-H and C-H correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and providing
structural clues through the analysis of fragmentation patterns. Electrospray lonization (ESI) is
a soft ionization technique well-suited for this molecule, likely producing a prominent
protonated molecular ion [M+H]*.

Expert Insight: Analyzing the fragmentation pattern helps validate the proposed structure. The
weakest bonds, such as the C-S and S-N bonds, are expected to cleave preferentially,
providing puzzle pieces that can be reassembled to confirm the overall connectivity.

3.2.1 Predicted Fragmentation Pathway
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Caption: Predicted ESI-MS fragmentation pathway for the molecule.
3.2.2 Experimental Protocol: ESI-MS Analysis

Sample Preparation: Prepare a dilute solution of the compound (~10-100 ug/mL) in a
suitable solvent like methanol or acetonitrile.

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at
a low flow rate (e.g., 5-10 yL/min).

lonization: Use positive ion mode to generate the [M+H]* ion. Optimize source parameters
(e.g., capillary voltage, gas flow, temperature) to maximize the signal.

Data Acquisition: Acquire a full scan mass spectrum to identify the parent ion.

Tandem MS (MS/MS): Select the parent ion (m/z 231.04) and subject it to collision-induced
dissociation (CID) to generate and detect fragment ions, which can then be compared to the
predicted pathway.

Infrared (IR) Spectroscopy
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IR spectroscopy is a rapid and effective method for identifying the key functional groups within
the molecule by detecting their characteristic vibrational frequencies.

Expert Insight: The two strong, sharp bands for the sulfonyl group (asymmetric and symmetric
stretching) and the nitro group are highly characteristic. Their presence provides immediate
and compelling evidence for these core structural components.[10]

3.3.1 Characteristic Vibrational Frequencies

Predicted Wavenumber

Functional Group Vibration Type
(cm™)

Aromatic C-H 3100 - 3000 Stretch

N-O (Nitro) 1550 - 1515 (asymmetric) Stretch

1355 - 1315 (symmetric) Stretch

S=0 (Sulfonyl) 1350 - 1300 (asymmetric) Stretch

1160 - 1120 (symmetric) Stretch

C-N 1340 - 1250 Stretch

3.3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

o Sample Preparation: Place a small amount of the solid, crystalline sample directly onto the
ATR crystal (e.g., diamond or germanium).

o Pressure Application: Apply pressure using the anvil to ensure good contact between the
sample and the crystal.

e Background Scan: Run a background spectrum of the empty ATR stage to subtract
atmospheric (COz2, H20) contributions.

o Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a
resolution of 4 cm~1,

Crystallographic and Conformational Analysis
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While spectroscopy defines connectivity, single-crystal X-ray diffraction provides the definitive,
high-resolution 3D structure of the molecule in the solid state, revealing precise bond lengths,
angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the absolute structure of a crystalline solid.
Analysis of related sulfonamide crystal structures suggests that the molecular packing will be
governed by weak intermolecular interactions.[11]

Expert Insight: The torsion angle between the phenyl ring and the S-C bond is a key parameter.
Unlike systems where the sulfonyl group is directly attached to the ring, the methylene bridge
here allows for greater rotational freedom.[12] The observed conformation in the crystal will
represent a low-energy state influenced by crystal packing forces, such as weak C-H:--O
hydrogen bonds involving the sulfonyl and nitro oxygen atoms.[11]

4.1.1 Experimental Workflow: Crystal Structure Determination
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Caption: Standard workflow for single-crystal X-ray diffraction analysis.

4.1.2 Detailed Protocol

« Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a
saturated solution of the compound in a solvent mixture (e.g., ethanol/water or
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dichloromethane/hexane).

e Mounting: Select a high-quality, defect-free crystal (<0.5 mm) and mount it on a goniometer
head.

o Data Collection: Place the crystal in a cold stream (e.g., 100 K) on a modern X-ray
diffractometer. Collect a full sphere of diffraction data.

o Data Reduction: Integrate the raw diffraction images and apply corrections for experimental
factors to obtain a set of structure factors.

» Structure Solution: Determine the initial phases of the structure factors using direct methods
or Patterson methods to reveal an initial electron density map.

o Structure Refinement: Build a molecular model into the electron density map and refine the
atomic positions and displacement parameters against the experimental data using full-
matrix least-squares methods.

 Validation: Check the final model for chemical sense and validate it using standard
crystallographic software, culminating in a Crystallographic Information File (CIF).

Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful
predictive and complementary tool. It allows for the analysis of structural and electronic
properties that are difficult to measure experimentally, such as the distribution of frontier
molecular orbitals.[10][13]

Density Functional Theory (DFT) Modeling

Expert Insight: A key advantage of DFT is the ability to model the molecule in the gas phase,
free from the influence of crystal packing or solvent effects. This provides insight into the
molecule's intrinsic conformational preferences. Comparing the computationally optimized
geometry with the experimental X-ray structure can reveal the extent to which intermolecular
forces influence the solid-state conformation.[13]

5.1.1 DFT Analysis Workflow
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Caption: A typical workflow for DFT-based molecular property calculation.
5.1.2 Analysis of Molecular Properties

o Optimized Geometry: Provides theoretical bond lengths and angles for comparison with X-
ray data.

o Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding
chemical reactivity. The HOMO location indicates sites susceptible to electrophilic attack,
while the LUMO indicates sites for nucleophilic attack.[14]

e Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution
across the molecule. The negative potential (red/yellow) regions, expected around the
oxygen atoms of the nitro and sulfonyl groups, are sites prone to electrophilic attack. The
positive potential (blue) regions are susceptible to nucleophilic attack.[13]
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Conclusion

The comprehensive structural analysis of N-methyl-1-(4-nitrophenyl)methanesulfonamide
requires an integrated, multi-technique approach. NMR and mass spectrometry establish the
fundamental connectivity and molecular formula, while IR spectroscopy confirms the presence
of key functional groups. For ultimate structural definition, single-crystal X-ray diffraction
provides unparalleled detail on the three-dimensional arrangement and intermolecular
interactions in the solid state. These experimental techniques, when augmented by
computational DFT studies, deliver a holistic understanding of the molecule’s structural,
electronic, and conformational properties. This rigorous characterization is the essential
foundation upon which all further research, from synthetic applications to drug discovery, must
be built.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.mdpi.com/1420-3049/27/21/7400
https://www.researchgate.net/publication/264263103_4-Methyl-N-4-nitro-phen-ylbenzene-sulfonamide
https://www.mdpi.com/1420-3049/27/9/2820
https://www.researchgate.net/publication/379030718_Structural-based_analysis_of_sulfonamide_derivatives_from_solid_states_to_acetolactate_synthase_enzyme_interactions
https://www.researchgate.net/publication/358773800_Computational_Investigation_on_Structural_and_Reactive_Sites_HOMO-LUMO_MEP_NBO_NPA_ELF_LOL_RDG_Identification_Pharmacokinetic_ADME_Properties_and_Molecular_Docking_Investigation_of_E-4-4-chlorobenzyli
https://www.benchchem.com/product/b184191#n-methyl-1-4-nitrophenyl-methanesulfonamide-structural-analysis
https://www.benchchem.com/product/b184191#n-methyl-1-4-nitrophenyl-methanesulfonamide-structural-analysis
https://www.benchchem.com/product/b184191#n-methyl-1-4-nitrophenyl-methanesulfonamide-structural-analysis
https://www.benchchem.com/product/b184191#n-methyl-1-4-nitrophenyl-methanesulfonamide-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b184191?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

